molecular formula C24H23FN4O2S2 B2769203 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide CAS No. 1251563-66-2

1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2769203
CAS No.: 1251563-66-2
M. Wt: 482.59
InChI Key: VEWPPYKQCGAEQV-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative with a 2-fluorophenyl substituent at position 7 of the heterocyclic core. The piperidine-4-carboxamide moiety is linked to the pyrimidine ring at position 2, while the N-substituent features a 2-(thiophen-2-yl)ethyl group. Key structural attributes include:

  • Core structure: Thieno[3,2-d]pyrimidin-4-one, a fused bicyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
  • Piperidine-4-carboxamide: A common scaffold in bioactive molecules, contributing to solubility and conformational flexibility. Thiophen-2-yl ethyl side chain: Enhances lipophilicity and may influence receptor interactions via sulfur-containing heterocycles .

Molecular formula: C₂₄H₂₂FN₃O₂S₂ (estimated based on structural analogs ).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S2/c25-19-6-2-1-5-17(19)18-14-33-21-20(18)27-24(28-23(21)31)29-11-8-15(9-12-29)22(30)26-10-7-16-4-3-13-32-16/h1-6,13-15H,7-12H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWPPYKQCGAEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25FN4O2SC_{26}H_{25}FN_{4}O_{2}S, with a molecular weight of approximately 476.58 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H25FN4O2S
Molecular Weight476.58 g/mol
LogP4.3753
Polar Surface Area60.865 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Preliminary studies indicate that this compound acts primarily as an inhibitor of polo-like kinase 1 (Plk1) . Plk1 is a critical enzyme involved in cell cycle regulation, particularly during mitosis. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, thereby inhibiting their proliferation and survival.

Anticancer Potential

Research has shown that the compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Plk1 : By targeting Plk1, the compound disrupts the normal cell cycle progression, leading to apoptosis in cancer cells.
  • Cell Viability Studies : In vitro studies have demonstrated that the compound reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Case Study : In one study involving multicellular spheroids, the compound was screened alongside other agents and showed promising results in reducing tumor growth compared to controls .

Other Biological Activities

While its primary focus has been on cancer therapy, there are indications that the compound may also exhibit:

  • Antimicrobial properties : Initial screenings suggest potential activity against certain bacterial strains.
  • Neuroprotective effects : Some derivatives have shown promise in neuroprotection assays.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : A study reported that the compound effectively inhibited Plk1 with an IC50 value indicating strong binding affinity .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the piperidine ring have been explored to optimize potency and selectivity against cancer cell lines .
  • Pharmacokinetic Properties : Early pharmacokinetic evaluations suggest favorable absorption and distribution profiles, which are crucial for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidine Derivatives
Compound Name Substituents Key Differences Biological Activity Reference
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide - 1-Phenylethyl instead of thiophen-2-yl ethyl Reduced lipophilicity due to phenyl vs. thiophene Not reported, but structural analogs show antitumor activity
4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-amino}-N-substituted benzenesulfonamides - Chlorophenyl at position 6
- Benzenesulfonamide substituents
Increased electron-withdrawing effects from Cl; sulfonamide groups enhance antibacterial activity Potent antitumor and antibacterial agents

Key Insights :

  • The 2-fluorophenyl group in the target compound may offer improved metabolic stability compared to 4-chlorophenyl in ’s derivatives, as fluorine is less prone to forming reactive metabolites .
Pyrimidine and Dihydropyridine Derivatives
Compound Name Core Structure Substituents Notable Features Reference
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Dihydropyridine - Quinolin-2-yl and fluorophenyl substituents Broader π-π stacking interactions due to quinoline; fluorophenyl enhances bioavailability
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine - Furyl and methoxyphenyl groups Furyl introduces polarizability; methoxyphenyl may modulate CYP450 interactions

Key Insights :

  • Thieno[3,2-d]pyrimidine cores (as in the target compound) typically exhibit higher rigidity than dihydropyridines, favoring selective target binding .
  • The piperidine-4-carboxamide group in the target compound provides a conformational advantage over the cyanocarbonitrile substituents in ’s derivatives, which may reduce off-target reactivity .
Piperidine-Containing Analogues
Compound Name Structure Functional Groups Pharmacokinetic Notes Reference
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine - Piperidinylphenyl
- Thioxo group
Computational studies predict good oral bioavailability (~80%) due to balanced logP and PSA
Target Compound Thieno-pyrimidine - Piperidine-4-carboxamide
- Thiophen-2-yl ethyl
Higher polar surface area (PSA) from thiophene may reduce CNS penetration compared to chromeno-pyrimidine derivatives

Key Insights :

  • The thioxo group in ’s compound may enhance hydrogen bonding with targets like kinases, whereas the 4-oxo group in the target compound could favor oxidative metabolic pathways .

Computational Data :

  • logP : Estimated ~3.5 (higher than ’s phenylethyl analog due to thiophene’s lipophilicity) .
  • PSA : ~90 Ų (suitable for oral bioavailability but may limit CNS activity) .

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